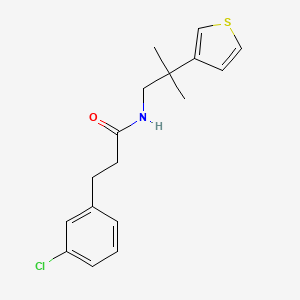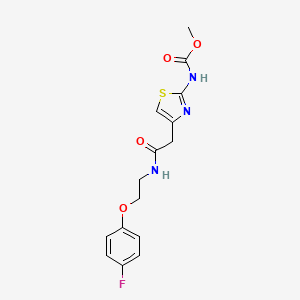![molecular formula C19H20N4O6S B3012695 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 941976-33-6](/img/structure/B3012695.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of significant interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from 3-(4-carboxy)phenylsydnone through a one-pot ring conversion reaction demonstrates the versatility of sydnone intermediates in creating oxadiazolin derivatives . Additionally, the formation of 3,5-disubstituted 1,2,4-oxadiazoles from O-acetylarylamidoximes and O-aroylacetamidoximes, as well as the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides, further exemplifies the diverse synthetic routes available for benzamide and oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides . These studies reveal that the crystal packing is mainly stabilized by N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts. The solid-state structures are analyzed to evaluate the different energy frameworks, indicating that hydrogen bonds form the primary molecular sheets, with electrostatic energy contributing significantly to stabilization .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For example, the thermal cyclisation of O-(N-acetylbenzimidoyl)benzamidoxime, with loss of acetamide to give 3,5-diphenyl-1,2,4-oxadiazole, involves a polar cyclisation step followed by rate-determining proton transfer . This mechanism is similar to the thermal cyclisation of other amidoxime derivatives, suggesting a common pathway for the formation of oxadiazole rings. The reported compounds, including those with oxadiazole and pyrazole rings, have shown potential to bind nucleotide protein targets, which is significant for their inhibitory potential against enzymes such as alkaline phosphatases and ecto-5′-nucleotidases .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are closely related to their molecular structures and intermolecular interactions. The X-ray structure, Hirshfeld surface analysis, and DFT calculations provide insights into the solid-state properties of these compounds. For instance, the energetically relevant hydrogen bonding interactions, ranging from 0.9 to 6.1 kcal mol^−1, and the total binding energies of different assemblies, dominated by a combination of π-interactions, are able to stabilize the assemblies up to 12 kcal mol^−1 . These properties are essential for understanding the compounds' stability, solubility, and potential biological activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives similar to N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exhibit significant anticancer activities. For instance, a study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting the potential of oxadiazole derivatives in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Anti-Proliferative Activities
Another study on 1,3,4-Oxadiazole N-Mannich Bases, closely related to the compound , reported significant antimicrobial and anti-proliferative activities. These compounds were effective against pathogenic bacteria and fungi, as well as showing potent activity against various cancer cell lines, suggesting their versatility as potential therapeutics in both infectious and proliferative diseases (Al-Wahaibi et al., 2021).
Material Science Applications
The compound and its derivatives also find applications in material science, such as in the synthesis of aromatic polyamides with pendent acetoxybenzamide groups. These polymers exhibit good thermal stability and solubility, making them suitable for creating thin, flexible films with potential applications in various industries including electronics and packaging (Sava et al., 2003).
Molecular Docking and Theoretical Studies
Additionally, benzene sulfonamide derivatives related to this compound have been synthesized and evaluated for their potential against specific biological targets through molecular docking and Density Functional Theory (DFT) calculations. This illustrates the compound's relevance in drug design and discovery, particularly in identifying novel therapeutic agents (Fahim & Shalaby, 2019).
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)13-7-10-15(27-3)16(11-13)28-4/h5-11H,1-4H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXWKVYDDRYHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)

![N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B3012617.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)



![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)


